molecular formula C9H15NO B1348753 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 4146-35-4

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Cat. No.: B1348753
CAS No.: 4146-35-4
M. Wt: 153.22 g/mol
InChI Key: PTVMGIXBAOSAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is a bicyclic compound featuring a nitrogen atom within its structure. This compound is part of the azabicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the key synthetic routes for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is crucial for constructing the bicyclo[3.3.1]nonan-9-one core, which is a common structural motif in several biologically active compounds.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and specific reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one involves its ability to act as a catalyst in oxidation reactions. It efficiently catalyzes the oxidation of alcohols to carbonyl compounds, often in the presence of a catalytic system such as (MeO bpy)Cu I (OTf) (4,4′-dimethoxy-2,2′-bipyridine) . This catalytic system is useful for the aerobic oxidation of various alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-azabicyclo[331]nonan-9-one is unique due to its specific structural features and the variety of reactions it can undergo

Properties

IUPAC Name

3-methyl-3-azabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVMGIXBAOSAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337284
Record name 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4146-35-4
Record name 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 3
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
Reactant of Route 4
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 5
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
Reactant of Route 6
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Customer
Q & A

Q1: What is the significance of synthesizing 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one oximes?

A1: The synthesis of this compound oximes is noteworthy due to the potential of these compounds as precursors in various chemical reactions. Specifically, they can be utilized in heterocyclization reactions with acetylene in a superbasic medium [, ]. This method offers a pathway for creating more complex heterocyclic compounds, which hold significance in medicinal chemistry and drug discovery due to their diverse biological activities.

Q2: What are the key findings from the study "Heterocyclization of tropinone oximes and 3-methyl-3-azabicyclo[3.3.1.]-nonan-9-one with acetylene in a superbasic medium"?

A2: This study explores a novel synthetic route for creating heterocyclic compounds using this compound oximes as starting materials []. The researchers successfully demonstrated the heterocyclization of these oximes with acetylene under superbasic conditions. This finding is significant as it opens up possibilities for synthesizing a range of structurally diverse heterocycles with potential applications in various fields.

Q3: What insights does the paper "Synthesis, structural and conformational study of 3-methyl-3-azabicyclo[3.2.1]octan-8-one and this compound oximes" provide?

A3: This research focuses on the synthesis and structural analysis of this compound oximes and a related compound []. The study utilizes various spectroscopic techniques to elucidate the structural and conformational properties of these oximes. Understanding the structural features and conformations of these compounds is crucial for predicting their reactivity and designing further chemical transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.